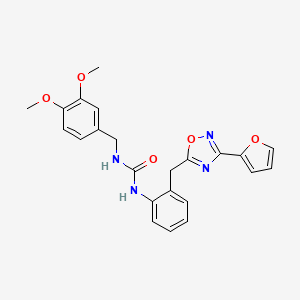![molecular formula C12H15ClFN B2381978 4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride CAS No. 183950-19-8](/img/structure/B2381978.png)
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is a compound with the molecular formula C12H15ClFN . It is commonly used as a pharmaceutical intermediate and research compound . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .
Synthesis Analysis
The preparation of this compound can be completed by the following steps: 2-fluorobenzoic acid and piperidine are reacted in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . Then, reacting piperidine 2-fluorobenzoate with hydrochloric acid generates (2-fluorophenyl) (piperidin-4-yl)methanone hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.71. More detailed physical and chemical properties such as melting point, boiling point, flash point, and vapor pressure are not available in the retrieved sources.Applications De Recherche Scientifique
Antimycobacterial Properties : Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including a compound with a structure similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride". They found it effective against Mycobacterium tuberculosis, showing promise as a potential antimycobacterial agent (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Synthesis and Analysis in Pharmaceuticals : Several studies focus on synthesizing and analyzing similar compounds in pharmaceutical contexts. For example, Germann, Ma, Han, & Tikhomirova (2013) discussed the physicochemical properties and methods of preparing and analyzing paroxetine, a compound structurally similar to "this compound" (Germann, Ma, Han, & Tikhomirova, 2013).
Structural Analysis : Yokota, Uekusa, & Ohashi (1999) analyzed the crystal forms of paroxetine hydrochloride, providing insights into the structural characteristics of related compounds (Yokota, Uekusa, & Ohashi, 1999).
Potential for Anti-Cancer Activity : Yang, Xue, Wang, Zhu, Jin, & Chen (2009) synthesized compounds based on a similar molecular motif and found potential bioactivity against leukemia (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Use in Synthesis of Psychotropic Agents : Ong & Agnew (1981) synthesized a series of compounds as potential psychotropic agents using an efficient intramolecular fluorine displacement reaction, a process that could be relevant for synthesizing "this compound" (Ong & Agnew, 1981).
Serotonin Reuptake Inhibition : Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki (1993) studied a compound similar to "this compound" for its potential as a serotonin reuptake inhibitor (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
Orientations Futures
Piperidines and their derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride”, as a piperidine derivative, may continue to be a subject of interest in future research.
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methylidene]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,9,14H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUGJJUNRFVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

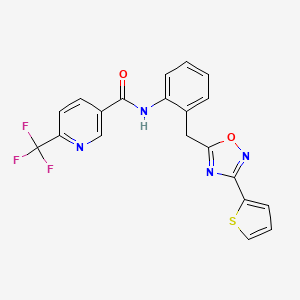
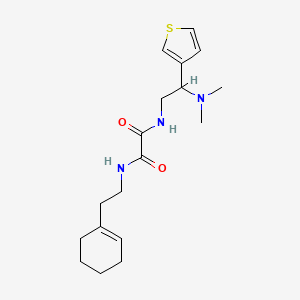
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)
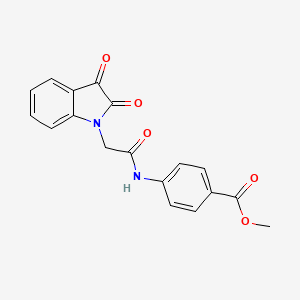
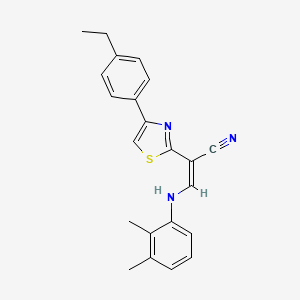
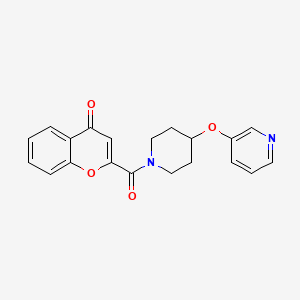

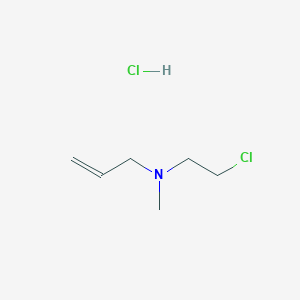
![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
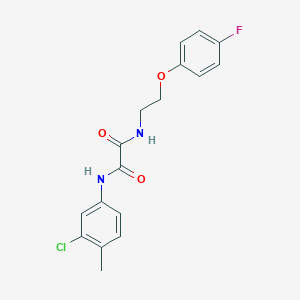
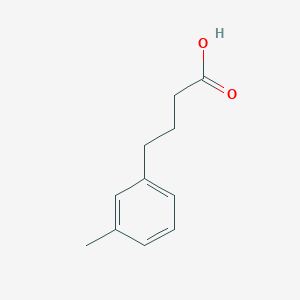
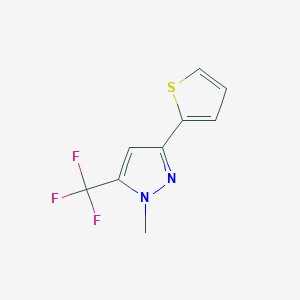
![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
